1-((4-Hydroxyphenyl)thioxomethyl)pyrrolidine
Overview
Description
1-((4-Hydroxyphenyl)thioxomethyl)pyrrolidine is an organic compound with the molecular formula C11H13NOS. It features a pyrrolidine ring attached to a thioxomethyl group and a hydroxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Hydroxyphenyl)thioxomethyl)pyrrolidine typically involves the reaction of 4-hydroxybenzaldehyde with pyrrolidine and a sulfur source. One common method includes the use of Lawesson’s reagent, which facilitates the formation of the thioxomethyl group. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-((4-Hydroxyphenyl)thioxomethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The thioxomethyl group can be reduced to a methyl group.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Methyl-substituted pyrrolidine derivatives.
Substitution: Alkylated or acylated pyrrolidine derivatives.
Scientific Research Applications
1-((4-Hydroxyphenyl)thioxomethyl)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-((4-Hydroxyphenyl)thioxomethyl)pyrrolidine involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the thioxomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of various biological pathways, leading to the observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
1-((4-Hydroxyphenyl)methyl)pyrrolidine: Lacks the thioxomethyl group, resulting in different chemical reactivity.
1-((4-Methoxyphenyl)thioxomethyl)pyrrolidine: Contains a methoxy group instead of a hydroxy group, affecting its hydrogen bonding capabilities.
1-((4-Hydroxyphenyl)thioxomethyl)piperidine: Features a piperidine ring instead of a pyrrolidine ring, altering its steric and electronic properties.
Uniqueness
1-((4-Hydroxyphenyl)thioxomethyl)pyrrolidine is unique due to the presence of both the hydroxyphenyl and thioxomethyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
(4-hydroxyphenyl)-pyrrolidin-1-ylmethanethione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c13-10-5-3-9(4-6-10)11(14)12-7-1-2-8-12/h3-6,13H,1-2,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJBBXUCSNBWJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)C2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801250759 | |
Record name | (4-Hydroxyphenyl)-1-pyrrolidinylmethanethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801250759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47200531 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
84783-02-8 | |
Record name | (4-Hydroxyphenyl)-1-pyrrolidinylmethanethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84783-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Hydroxyphenyl)-1-pyrrolidinylmethanethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801250759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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